![molecular formula C9H19NO B2601479 2-[1-(Methoxymethyl)cyclopentyl]ethan-1-amine CAS No. 1546681-31-5](/img/structure/B2601479.png)
2-[1-(Methoxymethyl)cyclopentyl]ethan-1-amine
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Description
2-[1-(Methoxymethyl)cyclopentyl]ethan-1-amine, also known as MPCE, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Scientific Research Applications
Ethylene Oligomerization Studies
- Study: "Ethylene oligomerization studies by nickel(ii) complexes chelated by (amino)pyridine ligands: experimental and density functional theory studies" by Nyamato, Ojwach, & Akerman (2016) in Dalton Transactions.
- Findings: This study discusses the reduction of imine compounds, including variants of the compound , into their corresponding amine analogues. These compounds were then used with nickel(II) complexes, demonstrating active catalysts in ethylene oligomerization, producing mostly ethylene dimers (Nyamato, Ojwach, & Akerman, 2016).
Palladium(II) Complexes as Catalysts
- Study: "Palladium(II) complexes of (pyridyl)imine ligands as catalysts for the methoxycarbonylation of olefins" by Zulu, Nyamato, Tshabalala, & Ojwach (2020) in Inorganica Chimica Acta.
- Findings: The paper investigates reactions involving the compound and its role in forming active catalysts for methoxycarbonylation of higher olefins, influencing the structure and olefin chain length (Zulu, Nyamato, Tshabalala, & Ojwach, 2020).
Organocatalytic Desymmetrization
- Study: "Enantioselective Organocatalytic Desymmetrization of Cyclopentene-1,3-diones through Formal C(sp2)-H Amidation" by Liang, Zhou, Zheng, & Wang (2019) in The Journal of Organic Chemistry.
- Findings: This research demonstrates an efficient method to synthesize enantioenriched chiral cyclopentenyl amines, highlighting the compound's role in the reaction process (Liang, Zhou, Zheng, & Wang, 2019).
Catalytic Amination Studies
- Study: "Catalytic amination of 1-methoxy-2-propanol over silica supported nickel: Study of the influence of the reaction parameters" by Bassili & Baiker (1990) in Applied Catalysis.
- Findings: This study details the amination of 1-methoxy-2-propanol by ammonia, where the compound demonstrates high selectivity as a reaction product (Bassili & Baiker, 1990).
Amino-Alcohol Ligands
- Study: "Amino-alcohol ligands: synthesis and structure of N,N'-bis(2-hydroxycyclopentyl)ethane-1,2-diamine and its salts, and an assessment of its fitness and that of related ligands for complexing metal ions" by de Sousa, Fernandes, Padayachy, & Marques (2010) in Inorganic Chemistry.
- Findings: This research involves the synthesis and solid-state structure of amino-alcohol ligands, including derivatives of the compound, assessing their fitness for coordinating metal ions (de Sousa, Fernandes, Padayachy, & Marques, 2010).
properties
IUPAC Name |
2-[1-(methoxymethyl)cyclopentyl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-11-8-9(6-7-10)4-2-3-5-9/h2-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBOIKMRMJSAJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCCC1)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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